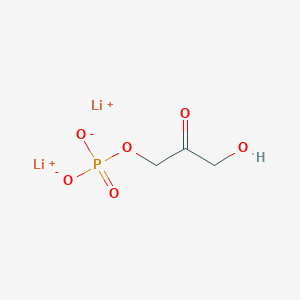

Dihydroxyacetone phosphate dilithium salt

Description

BenchChem offers high-quality Dihydroxyacetone phosphate dilithium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydroxyacetone phosphate dilithium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dilithium;(3-hydroxy-2-oxopropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h4H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIKESRFRWLYIA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(=O)COP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Li2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585136 | |

| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-56-2 | |

| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of Dihydroxyacetone Phosphate in Glycolysis: A Technical Guide

This guide provides an in-depth exploration of the multifaceted role of Dihydroxyacetone phosphate (DHAP) in the central metabolic pathway of glycolysis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the formation, enzymatic conversion, and metabolic fate of DHAP, highlighting its critical juncture between carbohydrate and lipid metabolism. We will delve into the intricate catalytic mechanism of triose phosphate isomerase, the clinical significance of its deficiency, and present a detailed experimental protocol for its functional assessment.

Introduction: The Emergence of Dihydroxyacetone Phosphate in Glycolysis

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production in virtually all living organisms.[1] Within this ten-step enzymatic cascade, the generation of Dihydroxyacetone phosphate (DHAP) represents a crucial bifurcation point. DHAP, a three-carbon ketose phosphate, is one of two products formed from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase.[2][3][4][5] The other product is its isomer, glyceraldehyde-3-phosphate (G3P). While G3P can proceed directly down the glycolytic pathway, DHAP itself is not on the direct route to pyruvate.[6] Its primary and most immediate role in glycolysis is to serve as a substrate for the enzyme triose phosphate isomerase (TPI), which catalyzes its reversible conversion to G3P.[2][3][4][7][8][9] This isomerization is paramount for maximizing the energy yield from glucose, as it ensures that both three-carbon units derived from fructose-1,6-bisphosphate can be catabolized to generate ATP.[2][6]

The Isomerization of DHAP: A Thermodynamically Unfavorable but Metabolically Essential Step

The interconversion of DHAP and G3P is a fascinating example of how metabolic flux can drive a reaction forward despite an unfavorable equilibrium. Thermodynamically, the equilibrium of the reaction catalyzed by triose phosphate isomerase (TPI) heavily favors DHAP, with a DHAP to G3P ratio of approximately 20:1 under standard conditions.[7] However, the subsequent, rapid consumption of G3P by the enzyme glyceraldehyde-3-phosphate dehydrogenase pulls the equilibrium towards the formation of G3P, ensuring a continuous flow of metabolites through the glycolytic pathway.[7][8] This rapid and reversible isomerization allows for metabolic flexibility, ensuring that the cell's energy demands are efficiently met.[2]

The "Perfect" Enzyme: Triose Phosphate Isomerase (TPI)

Triose phosphate isomerase is often cited as a "catalytically perfect" enzyme, meaning its reaction rate is limited only by the rate at which the substrate can diffuse to its active site.[7][9] This remarkable efficiency underscores the importance of the DHAP to G3P conversion. TPI is a homodimeric enzyme, with each subunit containing a highly conserved active site.[8][10]

The catalytic mechanism of TPI involves an enediol intermediate and is a classic example of acid-base catalysis.[7][8] Key residues in the active site, a glutamate (Glu165) and a histidine (His95), play critical roles.[7][11] Glu165 acts as a catalytic base, abstracting a proton from C1 of DHAP, while His95 acts as a catalytic acid, donating a proton to the carbonyl oxygen.[8] This forms the unstable enediol intermediate, which is stabilized by the enzyme's structure, including a flexible loop that closes over the active site upon substrate binding, shielding the reactive intermediate from the solvent.[8][10][11] The enediol then collapses, with Glu165 now acting as an acid to protonate C2 and His95 as a base to deprotonate the hydroxyl on C1, yielding G3P.[7]

Caption: The catalytic cycle of Triose Phosphate Isomerase (TPI).

DHAP as a Metabolic Hub: The Link to Lipid Synthesis

Beyond its transient existence in glycolysis, DHAP serves as a crucial precursor for the synthesis of lipids.[2][3][5][12][13] Through the action of the enzyme glycerol-3-phosphate dehydrogenase, DHAP is reduced to glycerol-3-phosphate.[3][4] This reaction utilizes NADH as a cofactor. Glycerol-3-phosphate provides the glycerol backbone required for the synthesis of triacylglycerols (triglycerides) and phospholipids, essential components of cell membranes and energy storage molecules.[3][4][13] This metabolic branch point highlights the interconnectedness of carbohydrate and lipid metabolism, with DHAP acting as a key shuttle. The balance between the flux of DHAP towards G3P for energy production and its conversion to glycerol-3-phosphate for lipid synthesis is tightly regulated and depends on the cell's energetic and biosynthetic needs.[14]

Caption: The metabolic fate of Dihydroxyacetone phosphate (DHAP).

Clinical Relevance: Triose Phosphate Isomerase Deficiency

The critical role of DHAP isomerization is starkly illustrated by the rare autosomal recessive genetic disorder, triose phosphate isomerase (TPI) deficiency.[7][15] This condition is characterized by a severe multisystemic disorder that includes chronic hemolytic anemia and progressive neurological impairment.[10][15] The deficiency of TPI leads to the accumulation of DHAP in cells, particularly in erythrocytes.[8] While the exact pathophysiology is not fully understood, the accumulation of DHAP and its potential to form toxic byproducts is thought to contribute to the cellular damage observed in this devastating disease. The study of TPI deficiency provides valuable insights into the essential nature of maintaining the delicate balance of glycolytic intermediates.[16]

Experimental Protocol: Assay of Triose Phosphate Isomerase Activity

To facilitate research in this area, a reliable method for quantifying TPI activity is essential. The following protocol describes a common and robust spectrophotometric assay.

Principle: The activity of TPI is measured in the direction of G3P formation from DHAP. The G3P produced is then immediately utilized by an excess of a coupling enzyme, glycerol-3-phosphate dehydrogenase (GDH), in a reaction that reduces NAD+ to NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the TPI activity.

Materials:

-

Triethanolamine buffer (0.1 M, pH 7.6)

-

Dihydroxyacetone phosphate (DHAP) solution (20 mM)

-

NADH solution (10 mM)

-

Glycerol-3-phosphate dehydrogenase (GDH) (approximately 500 units/mL)

-

Sample containing Triose Phosphate Isomerase (e.g., cell lysate, purified enzyme)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare the Assay Mixture: In a cuvette, combine the following reagents in the specified order:

-

1.0 mL Triethanolamine buffer

-

0.1 mL NADH solution

-

0.02 mL GDH solution

-

-

Incubate and Blank: Mix the contents of the cuvette by inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate and to consume any endogenous G3P. Measure the absorbance at 340 nm to obtain the blank reading.

-

Initiate the Reaction: Add 0.1 mL of the sample containing TPI to the cuvette and mix thoroughly.

-

Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time. The reaction being measured here is the reverse of the TPI assay; this step is to ensure there is no interfering activity.

-

Start the TPI Reaction: Add 0.1 mL of the DHAP solution to the cuvette to initiate the TPI-catalyzed reaction. Mix quickly.

-

Record Data: Record the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

-

Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The TPI activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantitative Data Summary

| Parameter | Value | Source |

| Equilibrium Constant (Keq) of TPI reaction (G3P/DHAP) | 0.0475 (at 25°C, pH 7.0) | [17][18] |

| Thermodynamic Favorability | DHAP formation is favored 20:1 over G3P production at equilibrium. | [7] |

| Catalytic Efficiency of TPI | Diffusion-limited; considered a "catalytically perfect" enzyme. | [7][9] |

| pH Optimum of TPI | Approximately pH 8.0 | [11] |

Conclusion

Dihydroxyacetone phosphate, though a transient intermediate in glycolysis, holds a position of profound significance in cellular metabolism. Its efficient isomerization to glyceraldehyde-3-phosphate, catalyzed by the remarkable enzyme triose phosphate isomerase, is indispensable for optimal energy extraction from glucose. Furthermore, its role as a precursor for lipid biosynthesis places DHAP at a critical intersection of major metabolic pathways. Understanding the intricate regulation and enzymatic control of DHAP metabolism is not only fundamental to our comprehension of cellular bioenergetics but also offers valuable insights into the pathophysiology of metabolic disorders and provides potential targets for therapeutic intervention.

References

-

Fiveable. (n.d.). Dihydroxyacetone phosphate Definition - General Biology I Key Term. Retrieved from [Link]

-

Wikipedia. (2023). Dihydroxyacetone phosphate. Retrieved from [Link]

-

Oreate AI Blog. (2023, December 30). Understanding Dihydroxyacetone Phosphate (DHAP) in Glycolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). DHAP plays a key role in the activation of mTORC1 by glucose. Retrieved from [Link]

- Pollard-Knight, D., & Cornish-Bowden, A. (1982). Dihydroxyacetone phosphate. Its structure and reactivity with α-glycerophosphate dehydrogenase, aldolase and triose phosphate isomerase and some possible metabolic implications. Biochemical Journal, 207(1), 1-12.

-

ARUP Laboratories. (n.d.). TPI1 - Overview: Triosephosphate Isomerase Enzyme Activity, Blood. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical and enzymatic routes to dihydroxyacetone phosphate. Retrieved from [Link]

-

Wikipedia. (2023). Triosephosphate isomerase. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Dihydroxyacetone phosphate – Knowledge and References. Retrieved from [Link]

-

Bionity. (n.d.). Dihydroxyacetone phosphate in glycolysis. Retrieved from [Link]

- Wierenga, R. K. (2011). Triosephosphate isomerase: a highly evolved biocatalyst. FEBS Journal, 278(18), 3299-3313.

-

Proteopedia. (2020, March 8). Triose Phosphate Isomerase. Retrieved from [Link]

-

Biochemistry with Dr. Mauser. (2017, February 9). CHEM 407 - Glycolysis - 5 - Triose Phosphate Isomerase [Video]. YouTube. Retrieved from [Link]

-

Wikibooks. (n.d.). Structural Biochemistry/Enzyme/Isomerases/Triose Phosphate Isomerase. Retrieved from [Link]

-

Wikipedia. (2024). Glycolysis. Retrieved from [Link]

-

Oreate AI Blog. (2023, December 30). Understanding Dihydroxyacetone Phosphate (DHAP) in Glycolysis. Retrieved from [Link]

-

M-CSA. (n.d.). Triosephosphate isomerase. Retrieved from [Link]

- Stincone, A., Prigione, A., Cramer, T., Wamelink, M. M., Campbell, K., Cheung, E., ... & Keller, M. A. (2015). The pentose phosphate pathway in health and disease. Science signaling, 8(373), re5-re5.

- Ationu, A., Humphries, A., & Bellingham, A. J. (1995). Regulation of triosephosphate isomerase (TPI) gene expression in TPI deficient lymphoblastoid cells.

-

Brainly. (2023, August 10). The conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde-3-phosphate (G3P) is an important. Retrieved from [Link]

- Knowles, J. R., & Albery, W. J. (1977). pH-dependence of the triose phosphate isomerase reaction. Biochemical Society Transactions, 5(3), 311-320.

- Keller, M. A., & Tegan, M. (2014). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 89(4), 957-980.

-

Proteopedia. (2022, September 8). Triose Phosphate Isomerase Structure & Mechanism. Retrieved from [Link]

-

Chegg. (n.d.). The isomerization of dihydroxyacetone phosphate (DHAP) to glyceraldehyde 3-phosphate (GAP) has an equilibrium constant of 0.0475 under standard conditions (298K, pH 7). Retrieved from [Link]

Sources

- 1. Glycolysis - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]

- 4. Dihydroxyacetone_phosphate [bionity.com]

- 5. Understanding Dihydroxyacetone Phosphate (DHAP) in Glycolysis - Oreate AI Blog [oreateai.com]

- 6. youtube.com [youtube.com]

- 7. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]

- 8. proteopedia.org [proteopedia.org]

- 9. Structural Biochemistry/Enzyme/Isomerases/Triose Phosphate Isomerase - Wikibooks, open books for an open world [en.wikibooks.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. mayocliniclabs.com [mayocliniclabs.com]

- 16. Regulation of triosephosphate isomerase (TPI) gene expression in TPI deficient lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. brainly.com [brainly.com]

- 18. chegg.com [chegg.com]

An In-Depth Technical Guide to the Chemical Synthesis of Dihydroxyacetone Phosphate Dilithium Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical synthesis of Dihydroxyacetone Phosphate (DHAP) dilithium salt, a crucial intermediate in numerous metabolic pathways and a valuable tool in biochemical research and drug development. We will delve into the strategic considerations behind the synthetic route, from the choice of starting materials to the intricacies of phosphorylation and the final salt formation. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to produce high-purity DHAP dilithium salt.

The Strategic Importance of Dihydroxyacetone Phosphate (DHAP)

Dihydroxyacetone phosphate is a key metabolite in glycolysis and the Calvin cycle, positioned at the crossroads of carbohydrate and lipid metabolism.[1][2] It is enzymatically interconvertible with glyceraldehyde-3-phosphate, and together they represent the triose phosphate pool.[3] Beyond its central role in energy metabolism, DHAP is a precursor for the synthesis of glycerolipids and has been implicated in cellular signaling pathways.[4][5] The dilithium salt of DHAP is a stable, soluble, and readily usable form of this important molecule, making it a preferred reagent for in vitro biochemical assays and a starting material for the synthesis of more complex biological probes.[6]

Navigating the Synthetic Landscape: Chemical vs. Enzymatic Routes

The synthesis of DHAP can be approached through two primary avenues: chemical synthesis and enzymatic methods.

-

Enzymatic Synthesis: These methods leverage the specificity of enzymes like dihydroxyacetone kinase to phosphorylate dihydroxyacetone directly.[4][6] While offering high selectivity, enzymatic syntheses can be challenging to scale up, often require multiple enzymes, and can result in complex product mixtures that are difficult to purify.[2]

-

Chemical Synthesis: Chemical routes provide a more scalable and often more cost-effective approach. However, they necessitate careful control of reaction conditions and the use of protecting groups to avoid unwanted side reactions due to the polyfunctional nature of dihydroxyacetone.[2] Chemical methods often focus on producing a stable, storable precursor that can be readily converted to DHAP when needed.[2]

This guide will focus on a robust chemoenzymatic strategy that combines the scalability of chemical synthesis with the selectivity of enzymatic steps.

A Chemoenzymatic Pathway to Dihydroxyacetone Phosphate

The following sections outline a validated multi-step synthesis of DHAP, commencing from the readily available dihydroxyacetone dimer. This strategy hinges on the judicious use of protecting groups to direct the phosphorylation to the desired hydroxyl group.

Synthesis of the Starting Material: Monomeric Dihydroxyacetone

While dihydroxyacetone is commercially available, it often exists as a dimer. For controlled synthesis, it is advantageous to start with the monomeric form. A straightforward method for preparing monomeric dihydroxyacetone from glyceraldehyde has been reported.[7]

Experimental Protocol: Synthesis of Monomeric Dihydroxyacetone from Glyceraldehyde [7]

-

To a 7 mL vial, add glyceraldehyde (90 mg, 1.00 mmol) and hydroxyapatite (60 mg, 0.12 mmol).

-

Add water (2 mL) to the vial.

-

Heat the reaction mixture in an oil bath to 80 °C and stir for 1 hour.

-

After 1 hour, filter off the hydroxyapatite catalyst.

-

The resulting filtrate containing monomeric dihydroxyacetone can be analyzed by NMR and used in the subsequent steps.

Protection of the Hydroxyl Groups

To ensure selective phosphorylation of the primary hydroxyl group, the ketone and the other hydroxyl group must be protected. A common strategy involves the formation of a ketal and an acetyl ester.[1]

Conceptual Workflow for Protection:

-

Ketal Formation: The ketone functionality of dihydroxyacetone is protected, for instance, as a dimethyl ketal.

-

Acetylation: The remaining free hydroxyl group is then acetylated.

This protected intermediate, the dimethyl ketal of acetyl dihydroxyacetone, is a stable compound that can be purified and stored.[1]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Synthesis of Dihydroxyacetone Phosphate (DHAP) from Glycerol

Abstract

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in central carbon metabolism, linking glycolysis, gluconeogenesis, and lipid biosynthesis. Its role as a versatile building block in synthetic organic chemistry, particularly for the stereoselective synthesis of complex carbohydrates and rare sugars, has driven significant interest in efficient and scalable production methods. Chemical synthesis routes to DHAP are often hampered by low yields, the need for toxic reagents, and the inherent instability of the molecule.[1] This guide provides a comprehensive overview of a robust enzymatic cascade for the in situ synthesis of DHAP from the inexpensive and readily available precursor, glycerol. We will delve into the mechanistic details of the core enzymes, provide a validated experimental protocol, and discuss the critical parameters for process optimization, offering a field-proven perspective for researchers in biochemistry and drug development.

Introduction: The Strategic Importance of Dihydroxyacetone Phosphate

Dihydroxyacetone phosphate (DHAP) is far more than a simple metabolic intermediate. While it is fundamentally known as one of the two triose phosphates generated from the cleavage of fructose-1,6-bisphosphate by aldolase in the glycolytic pathway, its biochemical significance is multifaceted.[2][3]

-

Metabolic Hub: DHAP stands at a critical metabolic crossroads. It is readily and reversibly isomerized to glyceraldehyde-3-phosphate (G3P), ensuring its carbon skeleton can proceed through the energy-yielding phase of glycolysis.[3] Conversely, it serves as the precursor for the glycerol-3-phosphate backbone required for the synthesis of triglycerides and phospholipids, thus playing an essential role in lipid metabolism and energy storage.[4][5]

-

Precursor for Biocatalysis: In the realm of synthetic biology and biocatalysis, DHAP is the cornerstone donor substrate for DHAP-dependent aldolases. These enzymes catalyze stereoselective C-C bond formation, enabling the synthesis of a vast array of chiral molecules, including rare sugars and polyhydroxylated compounds that are challenging to produce via traditional chemical methods.[6]

Despite its utility, the practical application of DHAP is often limited by its high cost and chemical instability in aqueous solutions.[1][6] Direct enzymatic synthesis from an affordable starting material like glycerol provides an elegant solution, circumventing harsh reaction conditions and enabling controlled, high-yield production for immediate use in subsequent enzymatic reactions.

The Biocatalytic Pathway: A Two-Step Enzymatic Cascade

The conversion of glycerol to DHAP is efficiently achieved through a sequential, two-enzyme cascade. This pathway mimics the initial steps of glycerol assimilation into central metabolism observed in many organisms.[5][7]

The process involves two core catalytic events:

-

Phosphorylation: The activation of glycerol via the transfer of a phosphate group.

-

Oxidation: The conversion of the resulting glycerol-3-phosphate into the ketone, DHAP.

Step 1: ATP-Dependent Phosphorylation by Glycerol Kinase (GlpK)

The first committed step is the phosphorylation of glycerol at the C3 position to yield sn-glycerol-3-phosphate (G3P). This reaction is catalyzed by Glycerol Kinase (EC 2.7.1.30) , an enzyme that utilizes adenosine triphosphate (ATP) as the phosphoryl donor.[8] The presence of a divalent cation, typically Mg²⁺, is essential for this reaction, as it coordinates with the phosphate groups of ATP, facilitating the nucleophilic attack by the hydroxyl group of glycerol.

Reaction: Glycerol + ATP ---(Glycerol Kinase, Mg²⁺)---> Glycerol-3-Phosphate + ADP

The primary challenge in this step for large-scale synthesis is the stoichiometric consumption of the expensive cofactor, ATP. To render the process economically viable, an ATP regeneration system is indispensable. This is commonly achieved by incorporating a second kinase, such as Acetate Kinase (EC 2.7.2.1) or Pyruvate Kinase (EC 2.7.1.40) , which utilizes a cheap phosphoryl donor like acetyl phosphate or phosphoenolpyruvate, respectively, to regenerate ATP from the ADP produced by Glycerol Kinase.[8][9]

Step 2: Oxidation of Glycerol-3-Phosphate to DHAP

The second step involves the oxidation of the secondary alcohol on G3P to a ketone, forming DHAP. There are two primary enzymatic routes to accomplish this, each with distinct advantages and considerations.

Option A: NAD⁺-Dependent Glycerol-3-Phosphate Dehydrogenase (GPDH)

Glycerol-3-Phosphate Dehydrogenase (GPDH; EC 1.1.1.8) catalyzes the reversible oxidation of G3P to DHAP using nicotinamide adenine dinucleotide (NAD⁺) as the hydride acceptor.

Reaction: Glycerol-3-Phosphate + NAD⁺ <---> DHAP + NADH + H⁺

This is a classic dehydrogenase mechanism where a proton is abstracted from the hydroxyl group, followed by a hydride transfer to NAD⁺.[10] While efficient, the equilibrium of this reaction can lie towards G3P. To drive the reaction forward and achieve high yields of DHAP, the NADH produced must be continuously re-oxidized to NAD⁺.

Option B: FAD-Dependent L-Glycerol-3-Phosphate Oxidase (GlpO)

An alternative and often preferred enzyme for synthetic applications is L-Glycerol-3-Phosphate Oxidase (GlpO; EC 1.1.3.21).[8] This flavoprotein utilizes a tightly bound FAD cofactor to oxidize G3P. The reduced FADH₂ is then re-oxidized by molecular oxygen (O₂), producing hydrogen peroxide (H₂O₂) as a byproduct.[9][11]

Reaction: Glycerol-3-Phosphate + O₂ ---(GlpO)---> DHAP + H₂O₂

The key advantage of this route is that the reaction is essentially irreversible, driven by the consumption of O₂.[12] This eliminates the need for a cofactor regeneration system for the oxidation step. However, the accumulation of hydrogen peroxide can be detrimental, leading to oxidative damage and inactivation of the enzymes in the cascade.[11] Therefore, it is crucial to include Catalase (EC 1.11.1.6) in the reaction mixture to decompose H₂O₂ into water and oxygen.

Visualizing the Enzymatic Cascade

The following diagram illustrates the complete enzymatic workflow from glycerol to DHAP, including the ATP regeneration cycle and the two alternative pathways for the oxidation step.

Caption: Enzymatic cascade for DHAP synthesis from glycerol.

Experimental Protocol: One-Pot Synthesis of DHAP

This protocol details a robust one-pot synthesis of DHAP from glycerol using the L-Glycerol-3-Phosphate Oxidase (GlpO) pathway due to its favorable thermodynamics.

Materials and Reagents

-

Glycerol (≥99.5%)

-

Acetyl Phosphate, Lithium Salt (≥97%)

-

ATP, Disodium Salt Hydrate

-

MgCl₂

-

HEPES buffer (or Tris-HCl)

-

Glycerol Kinase (GlpK) from Cellulomonas sp. or similar (e.g., ≥50 U/mg)

-

Acetate Kinase (AceK) from E. coli or B. stearothermophilus (e.g., ≥200 U/mg)

-

L-Glycerol-3-Phosphate Oxidase (GlpO) from Mycoplasma sp. or similar (e.g., ≥20 U/mg)

-

Catalase from bovine liver or Micrococcus lysodeikticus (e.g., ≥2,000 U/mg)

-

Deionized water (18.2 MΩ·cm)

-

Perchloric acid (HClO₄) for quenching

-

Potassium carbonate (K₂CO₃) for neutralization

-

HPLC system for analysis

Reaction Setup

The following table summarizes the optimized starting concentrations for the key components in the reaction mixture.

| Component | Stock Concentration | Final Concentration | Rationale |

| HEPES Buffer (pH 7.5) | 1 M | 100 mM | Provides stable pH environment for optimal enzyme activity. |

| Glycerol | 2 M | 100 mM | Primary substrate. |

| Acetyl Phosphate | 500 mM | 120 mM | Phosphoryl donor for ATP regeneration; used in slight excess. |

| ATP | 100 mM | 2 mM | Catalytic amount to initiate the cycle. |

| MgCl₂ | 1 M | 10 mM | Essential cofactor for both GlpK and AceK. |

| Glycerol Kinase (GlpK) | 1000 U/mL | 10 U/mL | Catalyzes the first phosphorylation step. |

| Acetate Kinase (AceK) | 2000 U/mL | 20 U/mL | Drives the ATP regeneration cycle. |

| GlpO | 500 U/mL | 5 U/mL | Catalyzes the irreversible oxidation to DHAP. |

| Catalase | 20,000 U/mL | 200 U/mL | Decomposes H₂O₂ to protect enzymes from oxidative damage. |

Step-by-Step Methodology

-

Buffer Preparation: Prepare 10 mL of the reaction mixture by adding the components in the following order to a temperature-controlled vessel (e.g., 30 °C) with gentle stirring: deionized water, HEPES buffer, MgCl₂, glycerol, ATP, and acetyl phosphate. Allow the components to fully dissolve and the solution to equilibrate to the reaction temperature.

-

Enzyme Addition: Initiate the reaction by adding the four enzymes (GlpK, AceK, GlpO, and Catalase) to the reaction mixture.

-

Incubation: Incubate the reaction at 30 °C with gentle agitation. Ensure sufficient aeration (e.g., by leaving the vessel partially open or using a vessel with a large headspace) to provide the molecular oxygen required by GlpO.

-

Monitoring the Reaction: The progress of the reaction can be monitored by withdrawing small aliquots (e.g., 50 µL) at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Quenching: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of cold 0.6 M perchloric acid. Vortex and incubate on ice for 10 minutes to precipitate the enzymes.

-

Sample Preparation for Analysis: Centrifuge the quenched aliquot at high speed (e.g., 14,000 x g) for 5 minutes at 4 °C. Transfer the supernatant to a new tube and neutralize it by adding a saturated K₂CO₃ solution until the pH is approximately 7.0. The precipitated KClO₄ can be removed by another centrifugation step.

-

Quantification of DHAP: Analyze the final supernatant for DHAP concentration. While several methods exist, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) provides the highest specificity and sensitivity for distinguishing DHAP from other phosphorylated intermediates.[13][14][15] A simpler, though less specific, method involves spectrophotometric assays coupled with enzymes like glycerol-3-phosphate dehydrogenase, monitoring NADH consumption at 340 nm.[11][16]

Self-Validating Systems and Causality

-

Trustworthiness through ATP Regeneration: The inclusion of the acetate kinase-driven ATP regeneration system is a self-validating control. Successful DHAP production implicitly confirms that the entire cascade, including the crucial ATP/ADP cycle, is functional. A stall in the reaction would point towards an issue with either the phosphorylation or regeneration steps.

-

Causality of Catalase Inclusion: The GlpO enzyme generates H₂O₂.[9][11] Without catalase, a progressive decrease in the reaction rate would be observed due to the oxidative inactivation of the enzymes. The sustained, high-rate production of DHAP in the presence of catalase directly validates its essential, protective role in the system.

-

Process Optimization: The provided concentrations are a robust starting point. For process optimization, one could investigate the effect of temperature (e.g., 25-37 °C) and pH (e.g., 7.0-8.5) on the overall yield and reaction rate.[17] Furthermore, modulating the enzyme ratios can help identify and alleviate potential bottlenecks in the cascade.

Conclusion

The enzymatic synthesis of dihydroxyacetone phosphate from glycerol represents a powerful convergence of biocatalysis and metabolic engineering principles. By assembling a multi-enzyme cascade with an integrated cofactor regeneration system, it is possible to produce this valuable and unstable biochemical efficiently and under mild, environmentally benign conditions. The choice between GPDH and GlpO for the final oxidation step allows for flexibility based on the specific requirements for cofactor management and reaction thermodynamics. This guide provides a foundational framework for researchers to implement and adapt this synthesis, paving the way for its broader application in drug discovery and the synthesis of complex biomolecules.

References

-

Hartley, I., et al. (2017). Sugar analog synthesis by in vitro biocatalytic cascade: A comparison of alternative enzyme complements for dihydroxyacetone phosphate production as a precursor to rare chiral sugar synthesis. PLoS ONE, 12(9), e0184183. [Link]

-

Wikipedia. (n.d.). Dihydroxyacetone phosphate. Retrieved from [Link]

-

Schümperli, M., et al. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. Applied Microbiology and Biotechnology, 75(1), 33-43. [Link]

-

Choe, J., et al. (2010). Glycerol 3-Phosphate Dehydrogenase Catalyzed Hydride Transfer: Enzyme Activation by Cofactor Pieces. Biochemistry, 49(25), 5224-5232. [Link]

-

Taylor & Francis Online. (n.d.). Glycerol-3-phosphate dehydrogenase – Knowledge and References. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Dihydroxyacetone phosphate – Knowledge and References. Retrieved from [Link]

-

Oreate AI Blog. (2023). Understanding Dihydroxyacetone Phosphate (DHAP) in Glycolysis. Retrieved from [Link]

-

Fiveable. (n.d.). Dihydroxyacetone phosphate Definition. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Glycerol-3-phosphate dehydrogenase. Retrieved from [Link]

-

M-CSA. (n.d.). glycerol-3-phosphate dehydrogenase (NAD+). Retrieved from [Link]

-

Shen, W., et al. (2006). Involvement of a Glycerol-3-Phosphate Dehydrogenase in Modulating the NADH/NAD+ Ratio Provides Evidence of a Mitochondrial Glycerol-3-Phosphate Shuttle in Arabidopsis. The Plant Cell, 18(2), 422-437. [Link]

-

Orozco-Ruiz, X., et al. (2019). Dihydroxyacetone phosphate signals glucose availability to mTORC1. Nature Metabolism, 1, 495-504. [Link]

-

Catalyst University. (2015). Biochemistry | Biosynthesis of Phosphatidate from DHAP & Glycerol [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Glycerol-3-phosphate dehydrogenase. Retrieved from [Link]

-

Schümperli, M., et al. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. PubMed. [Link]

-

Garg, U., & Al-Khalidi, A. S. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Methods in Molecular Biology, 1378, 89-95. [Link]

-

Zhang, X., et al. (2024). Optimizing enzyme properties to enhance dihydroxyacetone production via methylglyoxal biosensor development. Biotechnology for Biofuels and Bioproducts, 17(1), 63. [Link]

-

ResearchGate. (n.d.). Details of the optimized cascade for the production of DHAP from glycerol. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Optimizing enzyme properties to enhance dihydroxyacetone production via methylglyoxal biosensor development. Retrieved from [Link]

-

CORE. (n.d.). Optimization of Enzymatic Gas-Phase Reactions by Increasing the Long-Term Stability of the Catalyst. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Dihydroxyacetone Phosphate Analysis Service. Retrieved from [Link]

-

Basicmedical Key. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Retrieved from [Link]

-

Santiago, G. S., et al. (2017). Tuning the Phosphoryl Donor Specificity of Dihydroxyacetone Kinase from ATP to Inorganic Polyphosphate. An Insight from Computational Studies. International Journal of Molecular Sciences, 18(12), 2733. [Link]

Sources

- 1. Chemical and enzymatic routes to dihydroxyacetone phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding Dihydroxyacetone Phosphate (DHAP) in Glycolysis - Oreate AI Blog [oreateai.com]

- 3. fiveable.me [fiveable.me]

- 4. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Involvement of a Glycerol-3-Phosphate Dehydrogenase in Modulating the NADH/NAD+ Ratio Provides Evidence of a Mitochondrial Glycerol-3-Phosphate Shuttle in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dihydroxyacetone Phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 14. Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dihydroxyacetone Phosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 16. mdpi.com [mdpi.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to Dihydroxyacetone Phosphate Dilithium Salt for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of dihydroxyacetone phosphate dilithium salt (DHAP-Li₂), a crucial intermediate in cellular metabolism. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of DHAP-Li₂, offering practical insights into its handling, analysis, and biological significance.

Introduction: The Central Role of Dihydroxyacetone Phosphate

Dihydroxyacetone phosphate (DHAP) is a phosphorylated three-carbon sugar that holds a pivotal position in several key metabolic pathways, most notably glycolysis and the Calvin cycle.[1][2] It is an anion with the chemical formula HOCH₂C(O)CH₂OPO₃²⁻.[2] As one of the two products of the cleavage of fructose 1,6-bisphosphate, DHAP is readily interconverted with its isomer, glyceraldehyde 3-phosphate, by the enzyme triosephosphate isomerase.[2] This equilibrium places DHAP at a critical juncture, influencing not only energy production but also the biosynthesis of lipids.[3] The dilithium salt form of DHAP is a common commercially available reagent used in a wide range of biochemical and medical research applications.

Physicochemical Properties of Dihydroxyacetone Phosphate Dilithium Salt

A thorough understanding of the physicochemical properties of DHAP-Li₂ is essential for its effective use in experimental settings.

General Characteristics

Dihydroxyacetone phosphate dilithium salt is typically supplied as a white to off-white crystalline powder.[4] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Therefore, proper storage in a dry environment is crucial to maintain its integrity.

Table 1: General and Physical Properties of Dihydroxyacetone Phosphate and its Dilithium Salt

| Property | Dihydroxyacetone Phosphate | Dihydroxyacetone Phosphate Dilithium Salt |

| Molecular Formula | C₃H₇O₆P[2] | C₃H₅Li₂O₆P[5] |

| Molecular Weight | 170.06 g/mol [2] | 181.92 g/mol [4] |

| CAS Number | 57-04-5[2] | 102783-56-2[5] |

| Appearance | - | White to off-white powder[4] |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility in Water | Soluble[1] | Soluble, reported as ≥ 100 mg/mL[1] |

Solubility and Stability

DHAP-Li₂ is highly soluble in water.[1] Stock solutions are typically prepared in aqueous buffers. For long-term storage, it is recommended to keep the solid compound at -20°C.[1][4] Aqueous stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month to prevent degradation.[1] It is advisable to prepare fresh solutions for critical experiments and to filter-sterilize aqueous solutions before use in cell-based assays.[1] The stability of DHAP is pH-dependent, with degradation occurring in more basic solutions.[6]

Biochemical Significance and Metabolic Pathways

DHAP is a central metabolite that participates in a multitude of cellular processes. Its primary roles are in energy metabolism and lipid biosynthesis.

Glycolysis and Gluconeogenesis

In the glycolytic pathway, DHAP is formed from the breakdown of fructose 1,6-bisphosphate.[2] It is then isomerized to glyceraldehyde 3-phosphate, which continues through the subsequent steps of glycolysis to generate ATP.[2] This isomerization is a reversible reaction, allowing DHAP to also serve as a precursor in gluconeogenesis, the pathway for glucose synthesis.

Lipid Biosynthesis

DHAP is a key precursor for the synthesis of glycerolipids, including triglycerides and phospholipids.[3] It can be reduced to glycerol-3-phosphate, which provides the backbone for the assembly of these essential lipid molecules.[2] This connection highlights the importance of glycolysis in providing the building blocks for membrane and energy storage lipid synthesis.

Other Metabolic Roles

Beyond glycolysis and lipid synthesis, DHAP is also involved in:

-

The Calvin Cycle in plants, where it is a product of the reduction of 1,3-bisphosphoglycerate.[2]

-

The Pentose Phosphate Pathway , indirectly, as it can be converted to intermediates of this pathway.

-

Glycerol Metabolism , where glycerol can be converted to DHAP for entry into glycolysis.[4]

Analytical Characterization

Accurate characterization of DHAP-Li₂ is crucial for ensuring its purity and for quantitative studies. A combination of spectroscopic and chromatographic techniques can be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Predicted spectra for dihydroxyacetone phosphate in D₂O show characteristic peaks for the methylene protons adjacent to the phosphate and hydroxyl groups.[7]

-

¹³C NMR: Predicted spectra reveal the carbonyl carbon and the two methylene carbons at distinct chemical shifts.

-

-

Mass Spectrometry (MS): Mass spectral data for dihydroxyacetone phosphate is available, showing the expected molecular ion and fragmentation patterns.[8][9]

-

Infrared (IR) Spectroscopy: An IR spectrum of the parent compound, dihydroxyacetone, is available and shows characteristic absorptions for the hydroxyl and carbonyl functional groups.[10] The spectrum of the dilithium salt would be expected to show additional peaks corresponding to the phosphate group.

Chromatographic and Enzymatic Assays

High-Performance Liquid Chromatography (HPLC): While specific methods for the dilithium salt are not detailed, HPLC methods for the parent compound, dihydroxyacetone, can be adapted. These methods often utilize an amine-based column with an acetonitrile/water mobile phase.[11]

Enzymatic Assays: Enzymatic methods offer a highly specific and sensitive means of quantifying DHAP. Commercially available kits, such as high-sensitivity fluorescence-based assays, are available.[12] These assays typically involve the conversion of DHAP to glyceraldehyde-3-phosphate by triosephosphate isomerase, which is then coupled to a reaction that produces a fluorescent or colorimetric signal.[12]

Protocol: Enzymatic Quantification of DHAP

This protocol is based on the principle of a coupled enzyme assay.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM triethanolamine, pH 7.6, containing 5 mM EDTA).

-

Prepare a solution of NADH in the reaction buffer (e.g., 0.2 mg/mL).

-

Prepare a solution of α-glycerophosphate dehydrogenase in the reaction buffer.

-

-

Assay Procedure:

-

To a cuvette, add the reaction buffer, NADH solution, and the sample containing DHAP.

-

Measure the initial absorbance at 340 nm (A₁).

-

Add the α-glycerophosphate dehydrogenase solution to initiate the reaction.

-

Incubate at room temperature until the reaction is complete (i.e., the absorbance at 340 nm is stable).

-

Measure the final absorbance at 340 nm (A₂).

-

-

Calculation:

-

The change in absorbance (ΔA = A₁ - A₂) is proportional to the amount of DHAP in the sample. The concentration can be calculated using the molar extinction coefficient of NADH.

-

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure the stability and safety of DHAP-Li₂.

Storage and Handling

-

Storage: Store the solid compound in a tightly sealed container at -20°C, protected from moisture.[1][4][5]

-

Handling: Due to its hygroscopic nature, handle the compound in a dry environment (e.g., a glovebox) if possible. Avoid inhalation of the powder and contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Safety and Toxicity

The toxicological properties of dihydroxyacetone phosphate dilithium salt have not been thoroughly investigated.[5] However, large doses of lithium ions can have adverse effects.[5] It is recommended to handle the compound with caution and to consult the Safety Data Sheet (SDS) before use.[5] In case of exposure, follow standard first-aid procedures.[5]

Conclusion

Dihydroxyacetone phosphate dilithium salt is a vital reagent for researchers studying a wide array of biological processes. Its central role in metabolism makes it an indispensable tool for understanding cellular energy production, lipid biosynthesis, and related metabolic disorders. This guide provides a foundational understanding of its properties, handling, and analysis, empowering researchers to utilize this important molecule effectively and safely in their scientific endeavors. Further research to fully characterize the experimental physical and spectroscopic properties of the dilithium salt would be a valuable contribution to the scientific community.

References

-

Wikipedia. Dihydroxyacetone phosphate. [Link]

-

PubChem. Dihydroxyacetone Phosphate. [Link]

-

FooDB. Showing Compound Dihydroxyacetone phosphate (FDB001618). [Link]

-

Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC - PubMed Central. [Link]

-

Wikipedia. Dihydroxyacetone. [Link]

-

HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone - PubMed. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001882). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001473). [Link]

-

NIST. Dihydroxyacetone - the NIST WebBook. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]

- 3. CAS 57-04-5: Dihydroxyacetone phosphate | CymitQuimica [cymitquimica.com]

- 4. 二羟丙酮磷酸盐 二锂盐 ≥93% dry basis (enzymatic) | Sigma-Aldrich [sigmaaldrich.com]

- 5. uwwapps.uww.edu [uwwapps.uww.edu]

- 6. caymanchem.com [caymanchem.com]

- 7. hmdb.ca [hmdb.ca]

- 8. Dihydroxyacetone Phosphate | C3H7O6P | CID 668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound Dihydroxyacetone phosphate (FDB001618) - FooDB [foodb.ca]

- 10. Dihydroxyacetone [webbook.nist.gov]

- 11. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Dihydroxyacetone Phosphate's Role in Fructose Metabolism: From Core Pathways to Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (DHAP) is a critical metabolic intermediate positioned at the crossroads of several major cellular energetic pathways. While its role in glycolysis is well-established, its significance as a direct product of hepatic fructose metabolism carries profound implications for cellular physiology and the pathogenesis of metabolic diseases. This in-depth technical guide provides a comprehensive exploration of DHAP's journey from dietary fructose, detailing the enzymatic machinery, regulatory networks, and analytical methodologies essential for its study. By elucidating the downstream fate of DHAP and its contribution to processes such as lipogenesis and gluconeogenesis, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to investigate this pivotal area of metabolism and identify novel therapeutic targets.

Introduction: The Unregulated Gateway of Fructose Metabolism

Unlike glucose, which is subject to tight hormonal and allosteric regulation, fructose metabolism, primarily occurring in the liver, kidney, and small intestine, proceeds in a largely unrestricted manner.[1] This metabolic distinction is central to understanding the physiological and pathological consequences of high fructose consumption. Upon cellular uptake, fructose is rapidly phosphorylated by fructokinase (ketohexokinase) to fructose-1-phosphate (F1P).[1][2][3][4][5] This initial step effectively traps fructose within the cell and commits it to further catabolism.

The key divergence from glycolysis occurs at the subsequent step, where aldolase B cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1][2][4][6][7] This reaction bypasses the primary rate-limiting step of glycolysis, catalyzed by phosphofructokinase-1 (PFK-1), allowing for a rapid and substantial influx of substrate into the triose phosphate pool.[1][4] DHAP can then directly enter the glycolytic or gluconeogenic pathways, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P), another glycolytic intermediate.[1][3][4][6] The rapid and unregulated production of DHAP and G3P from fructose is a key factor in the metabolic disturbances associated with excessive fructose intake, including non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[6]

The Core Pathway: From Fructose to Triose Phosphates

The conversion of fructose to DHAP and G3P is a concise and highly efficient pathway, primarily involving three key enzymes in the liver.

Fructokinase (Ketohexokinase): The Commitment Step

-

Function: Fructokinase (KHK) catalyzes the ATP-dependent phosphorylation of fructose at the C1 position, yielding fructose-1-phosphate (F1P) and ADP.[1][2]

-

Isoforms and Significance: Two isoforms exist, KHK-A and KHK-C. KHK-C, the predominant isoform in the liver, intestine, and kidney, exhibits a high affinity for fructose, ensuring its rapid phosphorylation even at low concentrations.[1] This high affinity contributes to the rapid clearance of fructose from the portal circulation.

-

Causality of Experimental Choice: When studying fructose metabolism, it is crucial to differentiate the activity of KHK from that of hexokinase. While hexokinase can phosphorylate fructose to fructose-6-phosphate, its affinity for fructose is significantly lower than for glucose, making KHK the primary enzyme for fructose phosphorylation in relevant tissues.[1][2]

Aldolase B: The Bifurcating Cleavage

-

Function: Aldolase B is a unique isozyme that can cleave both fructose-1,6-bisphosphate (the substrate in glycolysis) and, critically for fructose metabolism, fructose-1-phosphate.[7][8] The cleavage of F1P yields DHAP and glyceraldehyde.[1][2][4][6][7]

-

Clinical Relevance: A deficiency in aldolase B leads to Hereditary Fructose Intolerance (HFI), a serious genetic disorder characterized by the toxic accumulation of F1P in the liver and kidneys upon fructose ingestion.[9][10] This accumulation sequesters intracellular phosphate, leading to ATP depletion and severe cellular dysfunction.[1]

-

Trustworthiness of Protocol: Assaying aldolase B activity requires specific substrates. To measure its role in fructose metabolism, F1P must be used as the substrate, and the production of DHAP and glyceraldehyde monitored.

Triose Kinase and Triose Phosphate Isomerase: Unifying the Pathway

-

Function: The glyceraldehyde produced by aldolase B is phosphorylated by triose kinase to form glyceraldehyde-3-phosphate (G3P).[1][3][4] DHAP, the other product of F1P cleavage, is readily interconverted with G3P by the enzyme triose phosphate isomerase (TPI).[11][12][13]

-

Metabolic Integration: This interconversion is crucial as it allows both three-carbon units derived from fructose to enter the glycolytic pathway as G3P, simplifying downstream regulation and maximizing the metabolic utility of fructose.[12]

Diagram: Core Fructose Metabolism Pathway to DHAP

Caption: The enzymatic conversion of fructose to DHAP and G3P in the liver.

The Metabolic Fate of DHAP: A Branching Network

Once formed, DHAP is a versatile molecule with several potential metabolic fates, the balance of which is determined by the energetic state of the cell.

Glycolysis and Energy Production

In a state of energy demand, DHAP is isomerized to G3P by triose phosphate isomerase and continues through the glycolytic pathway to be oxidized to pyruvate.[12] This process generates ATP and NADH, providing a rapid source of cellular energy. The lack of regulation in the initial steps of fructose metabolism means this can occur even when glycolysis from glucose is inhibited.[6]

Gluconeogenesis: Replenishing Glucose

In the fasting state or during periods of low glucose availability, DHAP can serve as a substrate for gluconeogenesis. It can be converted back to fructose-1,6-bisphosphate and subsequently to glucose-6-phosphate, which can then be dephosphorylated and released into the bloodstream as glucose.

Lipogenesis: The Path to Fat Synthesis

A crucial and often detrimental fate of fructose-derived DHAP, particularly in the context of caloric excess, is its diversion towards lipid synthesis.[3]

-

Glycerol Backbone Synthesis: DHAP can be reduced by glycerol-3-phosphate dehydrogenase to glycerol-3-phosphate.[12][14] This molecule forms the backbone for the synthesis of triacylglycerols (triglycerides) and phospholipids.[12]

-

Fatty Acid Synthesis: The pyruvate generated from the complete glycolysis of DHAP can be converted to acetyl-CoA, the primary building block for de novo fatty acid synthesis.[15] Chronic fructose consumption has been shown to upregulate key enzymes in this pathway, such as fatty acid synthase.[3]

The unregulated influx of DHAP and G3P from fructose provides a substantial pool of precursors for both the glycerol and fatty acid components of triglycerides, contributing significantly to hepatic steatosis (fatty liver).[3][6]

Diagram: Metabolic Fates of DHAP from Fructose Metabolism

Caption: Key metabolic pathways branching from DHAP.

Experimental Methodologies for Studying DHAP in Fructose Metabolism

Investigating the role of DHAP requires robust and specific analytical techniques. The choice of methodology depends on whether the goal is to measure enzyme activity or quantify metabolite levels.

Quantification of DHAP Levels

Accurate measurement of intracellular DHAP is critical for understanding metabolic flux. Due to its relationship with its isomer, G3P, separation is a key analytical challenge.

Table 1: Comparison of DHAP Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry detection. | High sensitivity, high specificity, can quantify multiple metabolites simultaneously.[16] | Requires specialized equipment and expertise. |

| HPLC with Ion-Pairing | High-performance liquid chromatography using an ion-pairing reagent to separate DHAP and G3P.[13][17] | Good separation of isomers.[13][17] | Can have long run times.[13][17] |

| Enzymatic Assays | Coupled enzyme reactions where the change in NADH/NAD+ is measured spectrophotometrically. | Relatively simple and accessible. | Can be prone to interference from other metabolites. |

Protocol: Quantification of DHAP in Tissue Samples using LC-MS/MS

This protocol provides a general framework. Optimization for specific tissue types and instrumentation is essential.

1. Sample Preparation and Metabolite Extraction: a. Flash-freeze tissue samples in liquid nitrogen immediately upon collection to quench metabolic activity. b. Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol). c. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris. d. Collect the supernatant containing the metabolites.

2. Chromatographic Separation: a. Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar metabolites like DHAP. b. Establish a gradient elution profile with appropriate mobile phases (e.g., acetonitrile and water with ammonium acetate).

3. Mass Spectrometry Detection: a. Operate the mass spectrometer in negative ion mode. b. Use Multiple Reaction Monitoring (MRM) for targeted quantification of DHAP, monitoring the specific precursor-to-product ion transition. c. Generate a standard curve using a certified DHAP standard for absolute quantification.

4. Data Analysis: a. Integrate the peak areas for the DHAP-specific transition. b. Quantify the concentration of DHAP in the sample by comparing its peak area to the standard curve. c. Normalize the results to the initial tissue weight.

Enzyme Activity Assays

Measuring the activity of the enzymes that produce and consume DHAP is fundamental to understanding the regulation of fructose metabolism.

Protocol: Aldolase B Activity Assay

This assay measures the cleavage of fructose-1-phosphate to DHAP and glyceraldehyde.

1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.5). b. Add the substrate, fructose-1-phosphate, to the buffer. c. Include auxiliary enzymes for a coupled reaction: triose phosphate isomerase and α-glycerophosphate dehydrogenase. d. Add NADH to the mixture.

2. Assay Procedure: a. Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C). b. Initiate the reaction by adding the cell lysate or purified enzyme preparation containing aldolase B. c. Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the oxidation of NADH to NAD+ as DHAP is converted to glycerol-3-phosphate.

3. Calculation of Activity: a. Determine the rate of change in absorbance (ΔA340/min). b. Calculate the enzyme activity using the molar extinction coefficient of NADH. c. Normalize the activity to the total protein concentration in the sample.

Therapeutic Implications and Future Directions

The central role of DHAP in linking high fructose intake to lipogenesis and metabolic disease makes the fructose metabolism pathway an attractive target for therapeutic intervention.

-

Inhibition of Fructokinase (KHK): Blocking the initial step of fructose metabolism would prevent the formation of F1P and subsequently DHAP, mitigating the downstream metabolic consequences. Several KHK inhibitors are in clinical development for the treatment of NAFLD and diabetic kidney disease.

-

Modulation of Aldolase B: While complete inhibition of aldolase B is toxic, as seen in HFI, partial modulation of its activity could potentially redirect fructose metabolism away from lipogenesis.

-

Targeting Downstream Pathways: Developing therapies that enhance the flux of DHAP towards glycolysis and oxidation, rather than lipid synthesis, could also be a viable strategy.

Future research should focus on the intricate regulatory networks that control the fate of DHAP and how these are dysregulated in metabolic diseases. A deeper understanding of the tissue-specific roles of the enzymes involved in fructose metabolism will be crucial for the development of targeted and effective therapies.

Conclusion

Dihydroxyacetone phosphate is far more than a simple glycolytic intermediate; it is the pivotal junction where the unregulated influx of dietary fructose is channeled into major metabolic pathways. Its formation via the action of fructokinase and aldolase B, bypassing key regulatory checkpoints, underpins the rapid conversion of fructose to substrates for both energy production and lipid synthesis. For researchers and drug development professionals, a thorough understanding of the enzymatic processes that govern DHAP production and its subsequent metabolic fate is essential. The analytical techniques and experimental approaches outlined in this guide provide a framework for dissecting this critical pathway, paving the way for novel therapeutic strategies to combat the growing epidemic of fructose-driven metabolic diseases.

References

- Dr.Oracle. (2025, May 26). How does fructose metabolism integrate with glucose metabolism through a shared glycolytic intermediate?

- Google Patents. (n.d.). CN112513282A - Method for producing fructose-6-phosphate from dihydroxyacetone phosphate and glyceraldehyde-3-phosphate.

- Creative Proteomics. (n.d.). Dihydroxyacetone Phosphate Analysis Service.

- PubMed. (n.d.). Exogenous exposure to dihydroxyacetone mimics high fructose induced oxidative stress and mitochondrial dysfunction.

- ResearchGate. (n.d.). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer | Request PDF.

- bioRxiv. (2020, June 21). Dihydroxyacetone phosphate signals glucose availability to mTORC1.

- National Center for Biotechnology Information. (2022, October 17). Biochemistry, Fructose Metabolism - StatPearls.

- YouTube. (2019, July 18). Fructose Metabolism.

- Journal of Clinical Investigation. (n.d.). Fructose metabolism and metabolic disease.

- The Medical Biochemistry Page. (2025, December 2). Fructose Metabolism.

- Wikipedia. (n.d.). Glycolysis.

- Pharmacy 180. (n.d.). Fructose Metabolism - Biochemistry.

- PubMed. (n.d.). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer.

- PubMed Central. (2017, October 1). The sweet path to metabolic demise: fructose and lipid synthesis.

- PubMed Central. (n.d.). Fructose metabolism and metabolic disease.

- Wikipedia. (n.d.). Fructose.

- National Center for Biotechnology Information. (n.d.). Hereditary Fructose Intolerance - StatPearls.

- PubMed Central. (n.d.). Dietary fructose feeds hepatic lipogenesis via microbiota-derived acetate.

- Baishideng Publishing Group. (2022, July 9). Hereditary fructose intolerance: A comprehensive review.

- National Center for Biotechnology Information. (n.d.). Fructose-1-Phosphate Aldolase Deficiency - StatPearls.

Sources

- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. The sweet path to metabolic demise: fructose and lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fructose - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. pharmacy180.com [pharmacy180.com]

- 8. wjgnet.com [wjgnet.com]

- 9. Hereditary Fructose Intolerance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CN112513282A - Method for producing fructose-6-phosphate from dihydroxyacetone phosphate and glyceraldehyde-3-phosphate - Google Patents [patents.google.com]

- 12. Glycolysis - Wikipedia [en.wikipedia.org]

- 13. Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 15. Dietary fructose feeds hepatic lipogenesis via microbiota-derived acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dihydroxyacetone Phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 17. researchgate.net [researchgate.net]

The Pivotal Identification of Dihydroxyacetone Phosphate: A Technical Guide to a Cornerstone of Glycolytic Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of the Embden-Meyerhof-Parnas (EMP) pathway, commonly known as glycolysis, stands as a monumental achievement in the annals of biochemistry. This intricate sequence of enzymatic reactions, responsible for the conversion of glucose into pyruvate, laid the foundational understanding of cellular energy metabolism. Central to this pathway is the discovery of dihydroxyacetone phosphate (DHAP), a triose phosphate intermediate whose identification was a critical juncture in piecing together the complete glycolytic puzzle. This in-depth technical guide provides a comprehensive exploration of the discovery of DHAP, not as a mere historical recount, but as a case study in scientific methodology, experimental design, and the logic that propelled our understanding of intermediary metabolism. We will delve into the seminal work of the early 20th-century biochemists, examining the experimental frameworks that led to the isolation and characterization of DHAP, and connect these foundational discoveries to modern analytical techniques that continue to build upon this legacy.

Introduction: The Glycolytic Puzzle in the Early 20th Century

By the 1920s and 1930s, the collective work of scientists like Louis Pasteur, Eduard Buchner, Arthur Harden, and William Young had established that glucose breakdown was a cell-free, enzymatic process involving phosphorylated intermediates.[1] A key, yet-to-be-elucidated step was the conversion of a six-carbon sugar phosphate, fructose 1,6-bisphosphate (then known as the Harden-Young ester), into three-carbon products. The prevailing hypothesis was that this cleavage was a critical, yet mechanistically obscure, event in the pathway.

The intellectual challenge for researchers at the time was immense. The intermediates of glycolysis were present in low concentrations and had short half-lives, making their isolation and identification a formidable task with the analytical tools available.[1] It was in this environment that the laboratories of Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas made their groundbreaking contributions.[1]

The Seminal Discovery: Unraveling the Cleavage of Fructose 1,6-Bisphosphate

The discovery of DHAP is intrinsically linked to the work on the enzyme that catalyzes its formation: aldolase. It was the meticulous experimentation of Otto Meyerhof and his colleagues that provided the definitive evidence for the existence of two distinct triose phosphate intermediates.

The Prevailing Hypothesis and its Experimental Challenge

Initial hypotheses surrounding the cleavage of fructose 1,6-bisphosphate were varied. One prominent but incorrect theory suggested the formation of 1,3-diphosphoglyceraldehyde.[1] It was the work of Meyerhof and Renate Junowicz-Kockolaty that systematically dismantled this idea.[1] Their experiments demonstrated that the equilibrium of the cleavage reaction was not influenced by inorganic phosphate or coenzymes that would be necessary for such a conversion, thus pointing towards a different mechanism.[1]

The Identification of "Phosphodihydroxyacetone"

In 1934, a landmark discovery was made in Meyerhof's laboratory. Through careful experimentation with muscle extracts, Meyerhof and Karl Lohmann were able to isolate and identify a new phosphorylated intermediate, which they named "phosphodihydroxyacetone," now known as dihydroxyacetone phosphate (DHAP).[2] This discovery was pivotal as it demonstrated that the cleavage of fructose 1,6-bisphosphate yielded not one, but two different three-carbon phosphorylated compounds.

The second product of this cleavage was identified as glyceraldehyde 3-phosphate (G3P). The enzyme responsible for this cleavage was termed "zymohexase," and later, more specifically, "aldolase."

Experimental Vanguards: The Methodologies of an Era

To appreciate the magnitude of this discovery, it is crucial to understand the experimental techniques that were at the disposal of these pioneering biochemists. The lack of modern chromatographic and spectroscopic methods meant that ingenuity and meticulous chemical analysis were paramount.

Preparation of Cell-Free Extracts

The ability to study glycolysis in vitro was a direct result of Eduard Buchner's discovery of cell-free fermentation using yeast extracts.[3] Meyerhof and his team refined these techniques for muscle tissue.

Protocol 1: Historical Preparation of Glycolytically Active Muscle Extract (Conceptual)

-

Tissue Procurement and Preparation: Fresh muscle tissue (typically from frog or rabbit) was rapidly excised and chilled to minimize enzymatic degradation.

-

Mincing and Grinding: The chilled tissue was finely minced and then ground with sand or another abrasive material to break open the cells.

-

Extraction: The ground tissue was extracted with an ice-cold solution, often a phosphate buffer, to solubilize the cytosolic enzymes.[4]

-

Clarification: The resulting slurry was subjected to centrifugation or filtration to remove cellular debris, yielding a clear, enzymatically active extract.

Separation and Identification of Phosphorylated Intermediates

The separation of highly similar, water-soluble phosphate esters was a significant challenge. The primary methods of the time relied on fractional precipitation and the formation of characteristic salts.

Conceptual Approach for DHAP Isolation:

-

Incubation: The muscle extract was incubated with fructose 1,6-bisphosphate to allow for the accumulation of its cleavage products.

-

Deproteinization: The reaction was stopped, and proteins were precipitated, typically by the addition of trichloroacetic acid.

-

Fractional Precipitation: The phosphorylated intermediates in the protein-free supernatant were then separated by the addition of agents like barium or calcium salts. These cations would form insoluble salts with the phosphate esters, which could then be separated by centrifugation. The differential solubility of these salts in water and ethanol allowed for a crude separation.

-

Chemical Characterization: The isolated fractions were then subjected to chemical analysis to determine their properties. This included assays for total phosphate content, reducing sugars (to distinguish from ketoses), and the formation of specific derivatives (e.g., osazones) that could be characterized by their melting points and other physical properties.

Enzymatic Assays: Quantifying Activity

The activity of the enzymes involved, aldolase and triosephosphate isomerase, was quantified by measuring the disappearance of the substrate or the appearance of the products over time.

Protocol 2: Conceptual Historical Aldolase Assay

-

Reaction Mixture: A reaction mixture was prepared containing a buffered solution, a known amount of fructose 1,6-bisphosphate, and the muscle extract.

-

Incubation: The mixture was incubated at a controlled temperature for a specific time.

-

Reaction Termination: The reaction was stopped, often by the addition of acid to denature the enzymes.

-

Product Measurement: The amount of triose phosphates formed was then determined. A common method involved the use of a chemical reaction that was specific for the aldehyde group of glyceraldehyde 3-phosphate, or by measuring the "alkali-labile phosphate" of the triose phosphates.

The Dynamic Duo: Aldolase and Triosephosphate Isomerase

The discovery of DHAP was immediately followed by another crucial finding: its rapid and reversible conversion to glyceraldehyde 3-phosphate. This isomerization is catalyzed by the enzyme triosephosphate isomerase (TPI).[5]

This isomerization is essential for glycolysis to proceed efficiently, as only glyceraldehyde 3-phosphate can be directly utilized in the subsequent steps of the pathway. The discovery of TPI explained how both halves of the fructose 1,6-bisphosphate molecule could be catabolized through a single downstream pathway.

Diagram 1: The Central Role of DHAP in Glycolysis

Caption: Fructose 1,6-bisphosphate is cleaved by aldolase into DHAP and G3P. DHAP is then isomerized to G3P.

Modern Perspectives and Methodologies

While the foundational discoveries were made with classical biochemical techniques, modern methods have provided a much more detailed understanding of DHAP's role in metabolism.

Isotope Tracing

The use of stable isotopes, such as ¹³C-labeled glucose, allows for the precise tracing of carbon atoms through the glycolytic pathway.[6] This has unequivocally confirmed the cleavage of fructose 1,6-bisphosphate into two triose phosphates and has been instrumental in quantifying metabolic fluxes through glycolysis and interconnected pathways.

Diagram 2: Experimental Workflow for ¹³C Isotope Tracing

Caption: Workflow for tracing ¹³C-labeled glucose through metabolic pathways.

Enzymology and Structural Biology

Modern enzymology has provided detailed kinetic parameters for aldolase and triosephosphate isomerase. X-ray crystallography and other structural biology techniques have revealed the three-dimensional structures of these enzymes, providing insights into their catalytic mechanisms at the atomic level.

Table 1: Key Enzymes in DHAP Metabolism

| Enzyme | EC Number | Substrate(s) | Product(s) |

| Fructose-bisphosphate aldolase | 4.1.2.13 | Fructose 1,6-bisphosphate | Dihydroxyacetone phosphate, Glyceraldehyde 3-phosphate |

| Triosephosphate isomerase | 5.3.1.1 | Dihydroxyacetone phosphate | Glyceraldehyde 3-phosphate |

Significance and Broader Implications of DHAP's Discovery

The identification of DHAP was more than just filling in a gap in a metabolic chart. It had profound implications for the understanding of biochemistry:

-

Confirmation of Intermediary Metabolism: It provided concrete evidence for the concept of a stepwise metabolic pathway with discrete, isolatable intermediates.

-

Understanding of Metabolic Logic: The discovery of the aldolase and triosephosphate isomerase reactions revealed the elegant chemical logic of glycolysis, where a symmetrical six-carbon molecule is cleaved into two interconvertible three-carbon units, thus simplifying the downstream pathway.

-

Foundation for Future Research: The elucidation of this central part of glycolysis paved the way for understanding its regulation, its connection to other metabolic pathways (such as the pentose phosphate pathway and lipid synthesis), and the bioenergetics of the cell.[7]

Conclusion

The discovery of dihydroxyacetone phosphate as a metabolic intermediate was a triumph of early 20th-century biochemistry. It was a discovery born not from a single "eureka" moment, but from a systematic, logical, and experimentally rigorous process of hypothesis testing and refinement. The work of Otto Meyerhof and his contemporaries laid a crucial piece of the foundation upon which our modern understanding of cellular metabolism is built. For today's researchers, this story serves as a powerful reminder of the enduring importance of fundamental biochemical inquiry and the innovative spirit required to probe the intricate workings of the cell.

References

-

Wikipedia. (n.d.). Glycolysis. Retrieved January 24, 2026, from [Link]

-

NobelPrize.org. (n.d.). Otto Meyerhof and the Physiology Institute: the Birth of Modern Biochemistry. Retrieved January 24, 2026, from [Link]

-

Oreate AI Blog. (2025, December 30). Understanding Dihydroxyacetone Phosphate (DHAP) in Glycolysis. Retrieved January 24, 2026, from [Link]

-

Taylor & Francis. (n.d.). Dihydroxyacetone phosphate – Knowledge and References. Retrieved January 24, 2026, from [Link]

-

Scribd. (n.d.). Synthesis of Dihydroxyacetone Phosphate. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Dihydroxyacetone phosphate. Retrieved January 24, 2026, from [Link]

-

Wierenga, R. K. (2001). Triosephosphate isomerase: a highly evolved biocatalyst. FEBS Letters, 492(1-2), 1-8. [Link]

- Rose, I. A., & Rieder, S. V. (1955). The mechanism of the triosephosphate isomerase reaction. Journal of the American Chemical Society, 77(20), 5444-5445.

-

Slideshare. (n.d.). History of glycolysis. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2023, January 20). (PDF) Newly discovered roles of triosephosphate isomerase including functions within the nucleus. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). Synthesis of phosphono analogues of dihydroxyacetone phosphate and glyceraldehyde 3-phosphate. Retrieved January 24, 2026, from [Link]

-